N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide
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Overview
Description
N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide is a compound that features a benzimidazole moiety fused with a furan ring. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
Benzimidazole derivatives have been reported to interact with various biological targets . For instance, some benzimidazole analogues are known to act as allosteric activators of human glucokinase , a key enzyme in glucose metabolism.
Mode of Action
For instance, some benzimidazole analogues can increase the catalytic action of glucokinase, leading to enhanced glucose metabolism .
Biochemical Pathways
Given the known interactions of benzimidazole derivatives with glucokinase, it’s plausible that this compound could influence pathways related to glucose metabolism .
Pharmacokinetics
The compound’s predicted boiling point is 5749±330 °C, and its predicted density is 112±01 g/cm3 . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antibacterial, antiviral, antifungal, antiprotozoal, antidiabetic, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide typically involves the condensation of 1-butylbenzimidazole with 2-furylcarboxylic acid. The reaction is often catalyzed by a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzimidazole moiety can be reduced to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and albendazole, known for their therapeutic properties.
Furan derivatives: Such as furanones, which have antimicrobial and anti-inflammatory activities.
Uniqueness
N-[(1-butylbenzimidazol-2-yl)ethyl]-2-furylcarboxamide is unique due to its combined benzimidazole and furan moieties, which may confer a broader range of biological activities and enhanced binding properties compared to compounds with only one of these moieties .
Properties
IUPAC Name |
N-[1-(1-butylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-4-11-21-15-9-6-5-8-14(15)20-17(21)13(2)19-18(22)16-10-7-12-23-16/h5-10,12-13H,3-4,11H2,1-2H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEYATNMDHOKSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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